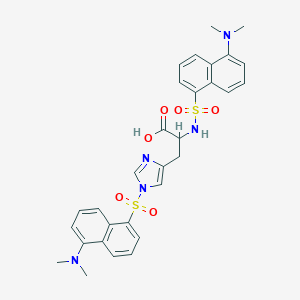

2-羟亚氨基-N-对甲苯基-乙酰胺

描述

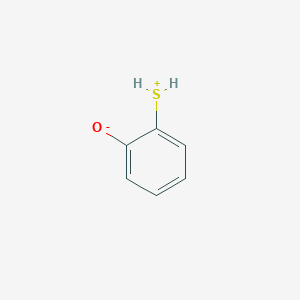

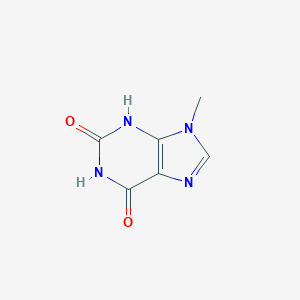

2-Hydroxyimino-N-p-tolyl-acetamide (HITA) is an organic compound with a molecular formula of C9H10N2O2. It is a derivative of acetamide and has been used in a variety of scientific experiments. HITA has been used in a variety of scientific fields such as chemistry, biology, and biochemistry. HITA has been studied for its use in the synthesis of various compounds, its mechanism of action, and its biochemical and physiological effects.

科学研究应用

药理学和代谢途径

对诸如扑热息痛(对乙酰氨基酚)等化合物的研究强调了了解代谢途径和代谢中的遗传差异的重要性。此类研究指出了涉及羟基化的代谢反应的复杂性,以及酶基因型在药物疗效和毒性中的作用(李子昭和 G. 皮克林,2011)药物代谢评论。此背景与“2-羟亚氨基-N-对甲苯基-乙酰胺”相关,强调了探索其代谢归宿和潜在酶相互作用的必要性。

药物化学和治疗应用

在药物化学中探索苯氧基乙酰胺衍生物,包括它们的合成和药理活性,为设计新型治疗剂提供了见解(法雷斯·赫扎姆·阿勒奥斯托特等人,2021)伊朗化学学会杂志。该领域的研究所能指导开发具有优化安全性和有效性特征的“2-羟亚氨基-N-对甲苯基-乙酰胺”衍生物。

环境科学和降解

用于降解对乙酰氨基酚的高级氧化工艺突出了药物化合物的环境归宿,包括它们的动力学、机理和副产物的生物毒性(穆罕默德·库托布等人,2022)RSC 进展。此类研究与评估“2-羟亚氨基-N-对甲苯基-乙酰胺”的环境影响以及制定其安全处置或降解策略有关。

材料科学和聚合物

对聚琥珀酰亚胺及其衍生物的研究,包括它们的合成、性质和在生物相容性和可降解聚合物中的应用,为在材料科学中使用“2-羟亚氨基-N-对甲苯基-乙酰胺”开辟了可能性(E. 贾拉尔万迪和 A. 沙万迪,2018)欧洲聚合物杂志。该研究领域可以探索该化合物作为具有特定生物降解性和水溶性特征的创新材料的构建模块的潜力。

作用机制

属性

| { "Design of the Synthesis Pathway": "The synthesis of 2-Hydroxyimino-N-p-tolyl-acetamide can be achieved through the reaction of p-toluidine with ethyl oxalyl chloride followed by hydrolysis and condensation with hydroxylamine hydrochloride. The final product can be obtained through recrystallization.", "Starting Materials": [ "p-toluidine", "ethyl oxalyl chloride", "hydroxylamine hydrochloride", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: Dissolve p-toluidine in dry ether and add ethyl oxalyl chloride dropwise with stirring. Continue stirring for 2 hours at room temperature.", "Step 2: Add ice-cold water to the reaction mixture and extract with ether. Wash the ether layer with water and dry with anhydrous sodium sulfate.", "Step 3: Add hydroxylamine hydrochloride to the ether layer and reflux for 3 hours. Cool the mixture and filter the solid obtained.", "Step 4: Dissolve the solid in dilute sodium hydroxide solution and acidify with hydrochloric acid. Filter the precipitate and wash with water.", "Step 5: Recrystallize the product from ethanol to obtain pure 2-Hydroxyimino-N-p-tolyl-acetamide." ] } | |

CAS 编号 |

1132-40-7 |

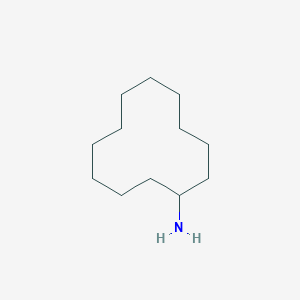

分子式 |

C9H10N2O2 |

分子量 |

178.19 g/mol |

IUPAC 名称 |

(2Z)-2-hydroxyimino-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C9H10N2O2/c1-7-2-4-8(5-3-7)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6- |

InChI 键 |

AEWRKRLVPROQRN-POHAHGRESA-N |

手性 SMILES |

CC1=CC=C(C=C1)NC(=O)/C=N\O |

SMILES |

CC1=CC=C(C=C1)NC(=O)C=NO |

规范 SMILES |

CC1=CC=C(C=C1)NC(=O)C=NO |

其他 CAS 编号 |

1132-40-7 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)